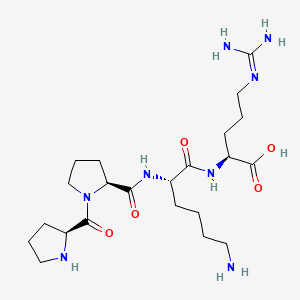
Postin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Postin, also known as lys-pro-pro-arg, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
常见问题
Q. Basic: What experimental methodologies are recommended for characterizing Postin's physicochemical properties?
Methodological Answer:
Initial characterization should employ a multi-technique approach:
- Spectroscopic Analysis : Use NMR (¹H/¹³C), FT-IR, and UV-Vis spectroscopy to confirm molecular structure and functional groups .
- Chromatographic Purity Assessment : Perform HPLC or GC-MS to quantify purity and identify impurities .
- Thermal Stability : Conduct DSC/TGA to analyze melting points and decomposition profiles .
Key Considerations :
- Include batch-to-batch reproducibility data.
- Reference established synthetic protocols for analogous compounds .
Q. Advanced: How to address contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Systematic Literature Review : Use PRISMA guidelines to identify biases or methodological disparities (e.g., assay type, cell lines) .
- Experimental Replication : Reproduce conflicting studies under controlled conditions, documenting deviations (e.g., solvent purity, incubation time) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables .
Example Workflow :
Catalog discrepancies in IC₅₀ values or efficacy endpoints.
Validate assay protocols using positive controls.
Cross-validate results with orthogonal methods (e.g., in vivo vs. in vitro) .
Q. Advanced: What strategies ensure robust stability testing of this compound under diverse storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Use ICH Q1A guidelines to test degradation under stress conditions (40°C/75% RH, light exposure) .
- Degradation Product Identification : Employ LC-MS/MS to characterize byproducts and propose degradation pathways .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life .
Data Interpretation Tips :
- Compare degradation rates across pH levels.
- Include control samples to distinguish thermal vs. hydrolytic degradation .
Q. Advanced: How to integrate computational modeling with experimental data to study this compound's mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins. Validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100+ ns trajectories (e.g., using GROMACS) .
- QSAR Modeling : Corrogate experimental IC₅₀ values with electronic descriptors (e.g., logP, HOMO-LUMO gaps) .
Validation Criteria :
- Ensure computational predictions align with SPR or ITC binding data.
- Report force fields and solvation models to enhance reproducibility .
Q. Advanced: How to resolve spectral ambiguities in this compound's structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign stereochemistry .
- X-ray Crystallography : Submit single crystals for diffraction analysis (e.g., CCDC deposition) .
- Comparative Analysis : Cross-reference with spectral databases (e.g., SciFinder, PubChem) to identify discrepancies .
Example Table for Spectral Reporting:
| Peak (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.25 | singlet | 2H | Aromatic H |
| 3.80 | triplet | 3H | -OCH₃ |
Q. Basic: What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
Methodological Answer:
属性
CAS 编号 |
103745-46-6 |
|---|---|
分子式 |
C22H40N8O5 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-6-14(18(31)29-16(21(34)35)8-4-12-27-22(24)25)28-19(32)17-9-5-13-30(17)20(33)15-7-3-11-26-15/h14-17,26H,1-13,23H2,(H,28,32)(H,29,31)(H,34,35)(H4,24,25,27)/t14-,15-,16-,17-/m0/s1 |
InChI 键 |
WUUNPBLZLWVARQ-QAETUUGQSA-N |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
103745-46-6 |
物理描述 |
Solid |
序列 |
PPKR |
同义词 |
cystatin C, des(1-4) cystatin C, N-terminal tetrapeptide de-(1-4)-cystatin C Lys-Pro-Pro-Arg postin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















